Product packaging for 1-(2-Iminopyrrolidin-1-yl)propan-2-one(Cat. No.:)

1-(2-Iminopyrrolidin-1-yl)propan-2-one

Cat. No.: B15207287
M. Wt: 140.18 g/mol
InChI Key: JYILGTSFTGGBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Iminopyrrolidin-1-yl)propan-2-one is a chemical compound featuring a pyrrolidine ring with an imino group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential as a key precursor for the development of more complex molecules, particularly in the construction of pharmacologically active heterocycles. Compounds with similar pyrrolidine and imino motifs are frequently explored in drug discovery for their ability to interact with biological targets . Research Applications: This compound serves as a versatile building block (synthon) for researchers. Its molecular framework is useful in designing and synthesizing novel compounds for various research applications, including the development of potential therapeutic candidates. The structure is analogous to intermediates used in designing molecules for in silico studies targeting metabolic disorders . Handling and Storage: To maintain stability and purity, this compound should be stored in a refrigerator at 2-8°C. As with all research chemicals, proper safety protocols must be followed. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B15207287 1-(2-Iminopyrrolidin-1-yl)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(2-iminopyrrolidin-1-yl)propan-2-one

InChI

InChI=1S/C7H12N2O/c1-6(10)5-9-4-2-3-7(9)8/h8H,2-5H2,1H3

InChI Key

JYILGTSFTGGBDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1CCCC1=N

Origin of Product

United States

Advanced Synthetic Strategies for 1 2 Iminopyrrolidin 1 Yl Propan 2 One and Its Analogs

De Novo Synthetic Routes to the 2-Iminopyrrolidinone Core

The construction of the 2-iminopyrrolidinone core is a pivotal step in the synthesis of the target compound. De novo strategies offer the flexibility to introduce desired substituents and control the stereochemistry of the final product. These approaches can be broadly categorized into the formation of the pyrrolidinone ring followed by the introduction of the imino group.

Cycloaddition Reactions for Pyrrolidinone Ring Construction

Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds. [3+2] cycloaddition reactions, in particular, are well-suited for the construction of the five-membered pyrrolidine (B122466) ring. One common approach involves the reaction of an azomethine ylide with a suitable dipolarophile. For the synthesis of a pyrrolidinone precursor, an α,β-unsaturated ester can serve as the dipolarophile. The resulting pyrrolidine will bear ester functionalities that can be further manipulated to form the lactam ring.

Another powerful cycloaddition strategy is the Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne to afford a β-lactam. While this provides a four-membered ring, subsequent ring-expansion strategies could potentially be employed to access the desired five-membered pyrrolidinone core.

The choice of cycloaddition strategy can be influenced by the desired substitution pattern on the pyrrolidinone ring. The table below summarizes key features of different cycloaddition approaches.

Cycloaddition TypeKey ReactantsKey Features
[3+2] Cycloaddition Azomethine Ylide + Alkene/AlkyneHigh stereocontrol, versatile for substituent introduction.
[4+1] Cycloaddition Dienophile + IsocyanideConvergent synthesis of highly substituted pyrrolidinones.
Intramolecular Cycloaddition Tethered alkene and nitrone/azide (B81097)Efficient construction of fused or bridged ring systems.

Regioselective Introduction of the Imino Functionality

Once the pyrrolidinone ring is established, the next critical step is the regioselective introduction of the imino group at the C2 position. A direct and common method for this transformation is the treatment of the corresponding lactam (pyrrolidin-2-one) with a Lawesson's reagent or a similar thionating agent to form the thiolactam. Subsequent S-alkylation followed by reaction with an amine or ammonia (B1221849) can then furnish the desired 2-iminopyrrolidinone.

Alternatively, activation of the lactam carbonyl group with a reagent such as triflic anhydride (B1165640) or a Vilsmeier reagent can generate a reactive intermediate that can be trapped with an amine to form the iminopyrrolidinone directly. This method avoids the often odorous and toxic thiolactam intermediates.

The regioselectivity of these reactions is generally high due to the inherent reactivity of the lactam carbonyl group. The choice of method may depend on the substrate's functional group tolerance and the desired imino substituent.

Functional Group Interconversions and Derivatization of the Propan-2-one Moiety

The propan-2-one side chain at the N1 position of the 2-iminopyrrolidinone core offers a versatile handle for further derivatization and the construction of more complex molecular architectures. The ketone functionality is amenable to a wide range of classical and modern organic transformations.

Standard ketone reactions can be employed to modify this moiety. For instance, reduction of the ketone using agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol. This alcohol can then be used in esterification or etherification reactions to introduce a variety of substituents. Grignard or organolithium reagents can add to the carbonyl group, leading to the formation of tertiary alcohols and the extension of the carbon skeleton.

The α-carbon to the ketone is also a site for functionalization. Enolate formation under basic conditions allows for subsequent alkylation, aldol (B89426) condensation, or acylation, providing access to a diverse array of analogs with modified side chains. The table below outlines some potential derivatization strategies for the propan-2-one moiety.

Reaction TypeReagentsProduct
Reduction NaBH₄, LiAlH₄Secondary Alcohol
Grignard Addition R-MgBrTertiary Alcohol
Wittig Reaction Ph₃P=CHRAlkene
α-Alkylation LDA, R-Xα-Substituted Ketone
Aldol Condensation Aldehyde/Ketone, Base/Acidβ-Hydroxy Ketone

Total Synthesis of Complex Iminopyrrolidinone-Containing Architectures

The 2-iminopyrrolidinone core is a feature of several biologically active natural products. The total synthesis of these complex molecules provides a platform for validating and showcasing the robustness of the synthetic methodologies developed for the core structure. While no major natural products containing the precise 1-(2-iminopyrrolidin-1-yl)propan-2-one substructure are widely reported, the synthesis of alkaloids with related cyclic imine or pyrrolidinone moieties offers valuable insights. mdpi.com

For instance, the synthesis of alkaloids often involves the late-stage introduction of nitrogen heterocycles or the elaboration of existing ones. nih.govrsc.org A synthetic strategy towards a complex target containing the this compound fragment would likely involve the initial construction of a more complex framework onto which the iminopyrrolidinone is installed or formed. Alternatively, the propan-2-one side chain of the title compound could serve as a linchpin for connecting to other complex fragments through the reactions described in section 2.2.

Key challenges in the total synthesis of such molecules include the management of protecting groups, the control of stereochemistry, and the development of convergent synthetic routes to maximize efficiency.

Enantioselective Synthesis and Chiral Resolution Techniques for Iminopyrrolidinone Derivatives

Many biologically active molecules are chiral, and their activity is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods and chiral resolution techniques for iminopyrrolidinone derivatives is of significant importance.

Enantioselective synthesis can be achieved through various strategies. The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can control the stereochemical outcome of the key ring-forming cycloaddition reactions. researchgate.net Asymmetric organocatalysis, employing chiral secondary amines like proline and its derivatives, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. rsc.org

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemistry of subsequent reactions. After the desired stereocenter is set, the auxiliary can be removed.

For cases where a racemic mixture is synthesized, chiral resolution can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for analytical and preparative-scale separation of enantiomers. researchgate.netsemanticscholar.org Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is another viable strategy.

The table below summarizes various approaches to obtaining enantiomerically pure iminopyrrolidinone derivatives.

MethodDescription
Chiral Catalysis Use of a chiral catalyst to induce stereoselectivity in a reaction.
Chiral Auxiliaries A chiral molecule temporarily incorporated to direct the stereochemical outcome.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer.
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase.
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation.

Mechanistic Organic Chemistry of 1 2 Iminopyrrolidin 1 Yl Propan 2 One Transformations

Elucidation of Reaction Mechanisms at the Imino and Pyrrolidinone Centers

The chemical character of 1-(2-iminopyrrolidin-1-yl)propan-2-one is largely defined by the interplay between the imino and the pyrrolidinone functionalities. The endocyclic imine group, with its carbon-nitrogen double bond, and the adjacent nitrogen atom within the five-membered ring, alongside the propan-2-one's carbonyl group and α-protons, offer a rich landscape for a variety of chemical transformations.

The this compound molecule exhibits both nucleophilic and electrophilic properties. The imino nitrogen, with its lone pair of electrons, can act as a nucleophile, participating in reactions with various electrophiles. Conversely, the imino carbon is electrophilic and susceptible to attack by nucleophiles. The pyrrolidinone nitrogen, being part of an amide-like system, is generally less nucleophilic due to resonance delocalization of its lone pair with the propan-2-one's carbonyl group.

The propan-2-one moiety introduces additional reactive sites. The carbonyl oxygen is nucleophilic, while the carbonyl carbon is electrophilic. Furthermore, the α-protons on the methyl group are acidic and can be abstracted by a base to form an enolate, a potent nucleophile.

Table 1: Nucleophilic and Electrophilic Centers of this compound

Reactive Center Character Potential Reactions
Imino NitrogenNucleophilicProtonation, Alkylation, Acylation
Imino CarbonElectrophilicNucleophilic addition
Pyrrolidinone NitrogenWeakly NucleophilicCoordination with Lewis acids
Carbonyl OxygenNucleophilicProtonation, Coordination with Lewis acids
Carbonyl CarbonElectrophilicNucleophilic addition (e.g., aldol (B89426) reaction)
α-HydrogensAcidicEnolate formation

The structure of this compound allows for the possibility of tautomerism, a form of isomerization involving the migration of a proton and the shifting of a double bond. The most significant tautomeric equilibrium is likely the imine-enamine tautomerism.

Imine-Enamine Tautomerism: The imino form can tautomerize to its enamine isomer, 2-(1-aminopyrrolidin-2-ylidene)propan-2-ol. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In solution, the tautomers can interconvert, and their relative proportions can be studied using spectroscopic methods like NMR. researchgate.net

Rearrangement reactions, such as the Chapman rearrangement, could be envisaged for derivatives of this compound, particularly if the imino nitrogen is substituted with an aryl group. However, for the parent compound, such rearrangements are less likely under typical conditions.

Catalytic Pathways for the Synthesis and Derivatization of Iminopyrrolidinone Systems

The synthesis and functionalization of the this compound scaffold can be efficiently achieved through various catalytic methods. These approaches offer advantages in terms of selectivity, efficiency, and sustainability.

Transition metal catalysis provides a powerful toolkit for the formation and derivatization of C-C and C-N bonds in molecules like this compound. mdpi.com For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce substituents onto the pyrrolidine (B122466) ring, provided a suitable leaving group is present. mdpi.com Ruthenium-based catalysts are known for their utility in metathesis reactions, which could be applied to derivatives containing alkenyl chains. mdpi.com

Furthermore, transition metal complexes can act as Lewis acids, activating the carbonyl or imino groups towards nucleophilic attack. This strategy is valuable in promoting reactions such as aldol additions or Mannich-type reactions involving the enolate derived from the propan-2-one moiety. mdpi.com

Table 2: Potential Transition Metal-Catalyzed Reactions

Catalyst Type Reaction Type Potential Application
PalladiumCross-couplingFunctionalization of the pyrrolidine ring
RutheniumOlefin MetathesisDerivatization of alkenyl-substituted analogues
Lewis Acidic Metals (e.g., Zn, Cu)Lewis Acid CatalysisActivation of carbonyl/imino groups for nucleophilic attack

Asymmetric organocatalysis has emerged as a crucial strategy for the enantioselective synthesis of complex molecules. nih.gov The pyrrolidine scaffold is a common feature in many successful organocatalysts, suggesting that this compound itself could serve as a precursor to chiral catalysts or be a substrate in organocatalytic transformations. nih.gov

For instance, the enolate formed from the propan-2-one unit can participate in asymmetric aldol or Michael addition reactions catalyzed by chiral prolinol ethers or similar organocatalysts. nih.govyoutube.comyoutube.com These reactions would proceed through organized transition states, allowing for the stereoselective formation of new chiral centers. The development of such reactions would be of significant interest for the synthesis of enantiopure derivatives. nih.gov

Reaction Kinetics and Thermodynamics: A Detailed Analysis

A comprehensive understanding of the transformations of this compound requires a detailed analysis of the kinetics and thermodynamics of its reactions. uclouvain.be This involves determining reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.

Kinetic studies can be performed by monitoring the concentration of reactants and products over time using techniques such as spectroscopy or chromatography. The data obtained can be used to derive rate laws and propose reaction mechanisms. For example, the rate of nucleophilic addition to the imino carbon can be measured under various conditions to understand the factors influencing the reaction's speed.

Thermodynamic analysis provides insights into the feasibility and position of equilibrium for a given reaction. Computational chemistry can be a powerful tool for estimating the thermodynamic parameters of the various species involved in the transformations of this compound, including its tautomeric forms and reaction intermediates.

Table 3: Key Parameters in Kinetic and Thermodynamic Analysis

Parameter Significance Method of Determination
Rate Constant (k)Measures the speed of a reactionExperimental monitoring of concentration changes
Activation Energy (Ea)Energy barrier that must be overcome for a reaction to occurArrhenius plot (from temperature-dependent rate constants)
Enthalpy of Reaction (ΔH)Heat absorbed or released during a reactionCalorimetry, Computational Chemistry
Entropy of Reaction (ΔS)Change in disorder during a reactionComputational Chemistry, van't Hoff plot
Gibbs Free Energy (ΔG)Determines the spontaneity of a reactionΔG = ΔH - TΔS

By combining experimental and computational approaches, a detailed and quantitative picture of the reactivity and transformations of this compound can be established.

High Resolution Spectroscopic Characterization and Structural Analysis of 1 2 Iminopyrrolidin 1 Yl Propan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR)

No published data on the advanced NMR spectroscopic analysis of 1-(2-Iminopyrrolidin-1-yl)propan-2-one are currently available.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

There is no available mass spectrometry data for this compound, which is necessary for the precise determination of its molecular weight and the analysis of its fragmentation patterns.

Vibrational Spectroscopy (Infrared, Raman) for Elucidating Molecular Vibrations and Bonding

Detailed infrared and Raman spectroscopic data for this compound, which would provide insights into its molecular vibrations and bonding, have not been reported in the scientific literature.

X-ray Diffraction Studies for Absolute Configuration and Crystal Packing

No X-ray diffraction studies have been published for this compound. Consequently, information regarding its absolute configuration and crystal packing remains undetermined.

Computational Chemistry and Molecular Modeling of 1 2 Iminopyrrolidin 1 Yl Propan 2 One

Quantum Mechanical Calculations for Electronic Structure and Energy Landscapes

Quantum mechanical calculations are fundamental to understanding the electronic structure and energy landscapes of a molecule. For a compound like 1-(2-Iminopyrrolidin-1-yl)propan-2-one, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) would provide initial insights into its molecular orbitals and electronic energies.

These calculations would reveal the distribution of electron density, identifying regions susceptible to nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical parameters derived from these calculations, offering a quantitative measure of the molecule's electronic excitability and its ability to donate or accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Furthermore, mapping the potential energy surface (PES) through quantum mechanical calculations would elucidate the energy landscapes. This involves calculating the energy of the molecule at various geometries to identify stable conformers (local minima) and the transition states (saddle points) that connect them. Such an analysis is crucial for understanding the molecule's flexibility and the energetic barriers to conformational changes.

Conformational Analysis and Prediction of Spectroscopic Parameters

The presence of a flexible propan-2-one side chain attached to the pyrrolidine (B122466) ring suggests that this compound can exist in multiple conformations. A thorough conformational analysis, typically performed using a combination of molecular mechanics and quantum mechanical methods, would be necessary to identify the most stable three-dimensional structures.

Once the low-energy conformers are identified, their spectroscopic parameters can be predicted. Computational methods can simulate various types of spectra, including:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the positions of characteristic peaks in the IR spectrum. This is invaluable for identifying functional groups, such as the C=O of the ketone, the C=N of the imine, and the N-H and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions, when compared with experimental data, can help in the structural elucidation and assignment of resonances to specific nuclei within the molecule.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic transitions and, consequently, the absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic structure and the nature of the chromophores within the molecule.

A hypothetical data table for predicted spectroscopic parameters might look as follows:

Spectroscopic ParameterPredicted ValueComputational Method
IR Frequencies (cm⁻¹)
C=O Stretch~1715B3LYP/6-31G(d)
C=N Stretch~1650B3LYP/6-31G(d)
¹³C NMR Chemical Shifts (ppm)
C=O Carbon~208GIAO-B3LYP/6-311+G(d,p)
C=N Carbon~160GIAO-B3LYP/6-311+G(d,p)
¹H NMR Chemical Shifts (ppm)
CH₃ Protons~2.1GIAO-B3LYP/6-311+G(d,p)

Reaction Pathway Exploration via Transition State Theory and Ab Initio Methods

Understanding the reactivity of this compound involves exploring its potential reaction pathways. Transition state theory, combined with ab initio quantum mechanical methods, is a powerful tool for this purpose. Researchers can model various reactions, such as hydrolysis of the imine, reactions at the ketone carbonyl group, or protonation/deprotonation events.

For each proposed reaction mechanism, the geometries of the reactants, transition states, and products are optimized. The energy of the transition state is of particular importance as it determines the activation energy and, consequently, the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. Various DFT functionals, such as B3LYP, M06-2X, or ωB97X-D, combined with appropriate basis sets (e.g., 6-31G(d), 6-311+G(d,p)), would be employed for a comprehensive study.

Specific applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable molecular structure.

Frequency Calculations: Confirming that the optimized structure is a true minimum on the potential energy surface and predicting IR spectra.

Calculation of Electronic Properties: Determining dipole moment, polarizability, and molecular electrostatic potential (MEP), which provides a visual representation of the charge distribution and is useful for predicting intermolecular interactions.

Reactivity Descriptors: Calculating global reactivity indices like chemical hardness, softness, and electrophilicity based on the HOMO and LUMO energies. These descriptors provide a quantitative framework for understanding the molecule's reactivity.

A hypothetical DFT-calculated data table for molecular properties might be presented as:

PropertyCalculated ValueDFT Functional/Basis Set
Dipole Moment (Debye)3.5 DB3LYP/6-311+G(d,p)
HOMO Energy (eV)-6.2 eVB3LYP/6-311+G(d,p)
LUMO Energy (eV)-0.5 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap (eV)5.7 eVB3LYP/6-311+G(d,p)
Chemical Hardness (η)2.85B3LYP/6-311+G(d,p)

While specific published research on the computational chemistry of this compound is scarce, the application of these established theoretical methods would undoubtedly provide profound insights into its structure, properties, and reactivity, guiding future experimental work and potential applications.

Synthetic Applications of Iminopyrrolidinone Scaffolds in Target Oriented Synthesis

Utility as Versatile Synthetic Intermediates and Chiral Building Blocks

Iminopyrrolidinone scaffolds are valuable synthetic intermediates due to the presence of multiple reactive sites that allow for diverse chemical transformations. The imine functionality can undergo nucleophilic addition, reduction, or cycloaddition reactions, while the lactam ring can be subjected to ring-opening or modification at the α-position. This reactivity profile makes them ideal starting points for the synthesis of more complex molecules.

A significant advantage of iminopyrrolidinone scaffolds lies in their potential as chiral building blocks. The pharmaceutical industry has a growing demand for enantiomerically pure compounds, as the stereochemistry of a drug molecule is often crucial for its efficacy and safety. enamine.netnih.govbuchler-gmbh.com The synthesis of chiral iminopyrrolidinone derivatives can be achieved through various stereoselective methods, including the use of chiral starting materials or asymmetric catalysis. For instance, the Ugi three-component reaction using chiral glutamine, an oxo component, and an isocyanide building block can produce iminopyrrolidine-2-carboxylic acid derivatives in a stereoselective manner. nih.govnih.gov These chiral scaffolds can then be elaborated into a wide range of enantiopure target molecules.

The versatility of these scaffolds is further highlighted by their use in the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures. Gold-catalyzed cascade reactions of yne-enones with iminooxindoles have been developed to access functionalized 3,2'-pyrrolidinyl-spirooxindoles. researchgate.netnih.gov

Incorporation into Diverse Heterocyclic Systems

The iminopyrrolidinone core can be readily incorporated into a variety of more complex heterocyclic systems. The inherent reactivity of the scaffold allows for its use in cycloaddition reactions and other cyclization strategies to construct fused, spiro, or bridged ring systems. For example, the nitrogen atom of the pyrrolidinone ring and the imine carbon can act as a 1,3-dipole precursor for [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of novel five-membered heterocyclic rings.

Furthermore, the lactam functionality can be manipulated to expand the ring or to be used as an anchor point for the construction of additional rings. The synthesis of pyrrolidine (B122466) derivatives plays a key role in medicinal chemistry as these nitrogen-containing heterocycles are found in numerous natural products and pharmaceuticals. researchgate.net The ability to readily functionalize the iminopyrrolidinone scaffold makes it a valuable tool for accessing a diverse range of heterocyclic compounds with potential biological activity.

Design and Synthesis of Library Compounds Based on the Iminopyrrolidinone Core

The modular nature of the synthesis of iminopyrrolidinone scaffolds makes them highly amenable to the generation of compound libraries for high-throughput screening in drug discovery. enamine.netox.ac.ukmsu.edu Multicomponent reactions, such as the Ugi reaction, are particularly well-suited for this purpose, as they allow for the rapid assembly of a diverse range of products from a set of readily available starting materials in a single step. nih.govmdpi.com

By systematically varying the inputs to these reactions, large libraries of iminopyrrolidinone derivatives with diverse substituents can be generated. For example, a study described the use of an automated nanoscale synthesis platform to prepare over 1000 different iminopyrrolidine derivatives via a Ugi three-component reaction. nih.govnih.govresearchgate.net This approach allows for the efficient exploration of a large chemical space to identify compounds with desired biological activities. The development of such libraries is crucial for identifying new hit and lead compounds in the early stages of drug development.

Reaction TypeStarting MaterialsKey FeaturesLibrary Size
Ugi 3-Component ReactionChiral Glutamine, Oxo Components, IsocyanidesStereoselective, Good Yields, Wide Functional Group Tolerance>1000 derivatives

Applications in Multicomponent Reactions and Cascade Processes

Iminopyrrolidinone scaffolds are frequently synthesized and utilized in multicomponent reactions (MCRs) and cascade processes. MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a one-pot reaction, offering high atom economy and synthetic efficiency. mdpi.com The synthesis of iminopyrrolidine-2-carboxylic acid derivatives via the Ugi reaction is a prime example of the application of MCRs to generate this scaffold. nih.gov

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation. mdpi.comresearchgate.net The iminopyrrolidinone scaffold can be both a product of and a participant in such reactions. For instance, the synthesis of functionalized pyrrolidinone scaffolds can be achieved via a Smiles-Truce cascade reaction of arylsulfonamides with cyclopropane (B1198618) diesters. nih.gov This one-pot process involves a nucleophilic ring-opening, an aryl transfer, and a lactam formation to construct the pyrrolidinone ring. The inherent reactivity of the iminopyrrolidinone core also allows it to be a starting point for designing novel cascade sequences to build molecular complexity rapidly.

Reaction TypeDescriptionExample
Multicomponent Reaction Three or more reactants combine in a single step to form a product containing substantial portions of all reactants.Ugi three-component synthesis of iminopyrrolidine-2-carboxylic acid derivatives. nih.gov
Cascade Reaction A series of intramolecular reactions occur sequentially in a one-pot process.Synthesis of α-arylated pyrrolidinones via a Smiles-Truce cascade. nih.gov

Biochemical and Biophysical Investigations of Iminopyrrolidinone Biomolecule Interactions

Enzymatic Interaction Studies (e.g., Thymidine (B127349) Phosphorylase Inhibition Kinetics)nih.govnih.gov

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the salvage pathway of pyrimidine (B1678525) nucleosides. It catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. In many solid tumors, the expression of TP is significantly elevated, which has been linked to tumor angiogenesis and poorer patient prognosis. Consequently, TP has emerged as a key target for the development of novel anticancer agents. The iminopyrrolidine moiety has been identified as a key pharmacophore in a class of potent TP inhibitors. While direct studies on 1-(2-Iminopyrrolidin-1-yl)propan-2-one are limited in publicly available literature, extensive research on its close structural analogs provides significant insights into its potential enzymatic interactions.

Quantitative in vitro enzyme inhibition assays are essential for determining the potency of a compound against its target enzyme. These assays typically measure the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50). For analogs of this compound, specifically the uracil (B121893) derivatives, potent inhibition of human thymidine phosphorylase (hTP) has been demonstrated.

A key analog, 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride, known as Tipiracil (TPI), is a potent inhibitor of human TP. nih.gov Another closely related analog, 5-fluoro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil (TPI(F)), has also been synthesized and evaluated. In an in vitro assay measuring the cleavage of [3H]-thymidine in the presence of human TP, TPI and its bromo-analog (TPI(Br)) exhibited IC50 values of 2.5 nM and 2.7 nM, respectively. amanote.com The fluoro-analog, TPI(F), showed a slightly reduced but still potent inhibitory activity with an IC50 value of 9.0 nM. amanote.com These low nanomolar IC50 values highlight the potent inhibitory capacity of the iminopyrrolidine-containing scaffold against thymidine phosphorylase.

Table 1: In Vitro Inhibition of Human Thymidine Phosphorylase by Iminopyrrolidine Analogs

CompoundIC50 (nM)Reference
Tipiracil (TPI)2.5 amanote.com
TPI(Br)2.7 amanote.com
TPI(F)9.0 amanote.com

Understanding the mechanism by which an inhibitor binds to its target enzyme is crucial for rational drug design. Kinetic studies and structural analyses provide insights into the binding mode and specificity of inhibitors. For the iminopyrrolidine class of TP inhibitors, it has been suggested that they act as transition-state mimics. nih.gov The crystal structure of human thymidine phosphorylase in complex with TPI reveals that the inhibitor binds in the active site of the enzyme. nih.gov

The uracil moiety of TPI occupies the pyrimidine-binding site, forming hydrogen bonds with the surrounding amino acid residues. The iminopyrrolidine group is positioned in a way that it appears to mimic the oxocarbenium-like transition state of the ribose ring during the phosphorolysis reaction. nih.gov This mimicry of the transition state is a key factor contributing to the high potency of this class of inhibitors. The protonated iminium cation of the pyrrolidine (B122466) ring is believed to play a critical role in the tight binding to the enzyme. nih.gov

Structural biology techniques, particularly X-ray crystallography, provide atomic-level details of the interactions between a ligand and its protein target. The co-crystal structure of human thymidine phosphorylase (hTP) with the inhibitor 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride (TPI) has been determined, offering a detailed view of the binding mode. nih.gov

The structure reveals that hTP is a dimer, and TPI binds at the interface of the two monomers in the active site. The uracil ring of TPI is sandwiched between the side chains of several hydrophobic amino acid residues and forms specific hydrogen bonds with the protein backbone. The 2-iminopyrrolidine ring is located in the vicinity of the phosphate-binding site. The structural data confirms that the inhibitor induces a conformational change in the enzyme, leading to a "closed" conformation that sequesters the inhibitor within the active site. This structural insight is invaluable for the design of new and more potent inhibitors based on the iminopyrrolidinone scaffold. nih.gov To date, there are no publicly available cryo-electron microscopy (cryo-EM) studies for this particular enzyme-inhibitor complex.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Iminopyrrolidinone Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the impact on its biological activity, researchers can identify key structural features responsible for its effects.

For the iminopyrrolidine-based inhibitors of thymidine phosphorylase, the available data allows for a preliminary SAR analysis. The comparison of the IC50 values for TPI (5-chloro), TPI(Br) (5-bromo), and TPI(F) (5-fluoro) derivatives of 6-[(2-iminopyrrolidin-1-yl)methyl]uracil suggests that the nature of the halogen substituent at the 5-position of the uracil ring influences the inhibitory potency. amanote.com The chloro and bromo derivatives are nearly equipotent, while the fluoro derivative is slightly less active, though still highly potent. This indicates that a larger, more polarizable halogen at this position may be favorable for binding.

The core structure, consisting of the uracil ring linked at the 6-position to the 2-iminopyrrolidine moiety via a methyl group, appears to be critical for high-affinity binding. The protonated iminium group of the pyrrolidine ring is a key feature for potent inhibition. nih.gov Further systematic modifications to the propan-2-one side chain of this compound and the iminopyrrolidine ring would be necessary to establish a comprehensive SAR and SPR for this specific chemical series.

Non-Enzymatic Interactions with Biological Macromolecules (e.g., Nucleic Acids, Receptors)

Beyond enzymatic interactions, it is important to investigate whether a compound interacts with other biological macromolecules, such as nucleic acids (DNA and RNA) or various cell surface and intracellular receptors. Such interactions could lead to off-target effects or reveal novel therapeutic applications.

Currently, there is a lack of publicly available scientific literature detailing the non-enzymatic interactions of this compound or its close analogs with nucleic acids or specific receptors. Receptor binding assays and studies on DNA or RNA interactions would be required to profile the selectivity of this compound and to identify any potential off-target activities.

Emerging Research Directions and Future Perspectives

Innovative Methodologies for Sustainable Iminopyrrolidinone Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry. rsc.org For the synthesis of 1-(2-Iminopyrrolidin-1-yl)propan-2-one and its derivatives, a shift towards more sustainable and efficient methods is a key area of future research. One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov MCRs are inherently atom-economical and can reduce waste by minimizing the number of purification steps. The Ugi three-component reaction, for example, has been successfully employed for the stereoselective synthesis of iminopyrrolidine-2-carboxylic acid derivatives and could be adapted for the synthesis of this compound. nih.govnih.gov

Another avenue for sustainable synthesis lies in the use of environmentally benign solvents and catalysts. Water and ethanol (B145695) are attractive green solvents that can replace hazardous organic solvents. The use of citric acid as a green additive has also been reported to efficiently catalyze the synthesis of substituted 3-pyrrolin-2-ones. rsc.orgrsc.org Furthermore, the application of microwave irradiation can significantly accelerate reaction times and improve yields, contributing to more energy-efficient processes. bohrium.comnsf.gov

Future research in this area will likely focus on developing catalytic systems based on earth-abundant and non-toxic metals, as well as exploring enzymatic and whole-cell biocatalysis for the stereoselective synthesis of chiral iminopyrrolidinone derivatives. The miniaturization and automation of synthesis using technologies like non-contact dispensing can also accelerate the discovery of new derivatives and optimization of reaction conditions. nih.govnih.gov

Table 1: Comparison of Sustainable Synthesis Methodologies for Pyrrolidinone Derivatives

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Multicomponent Reactions (e.g., Ugi) One-pot synthesis from multiple starting materials. nih.govHigh atom economy, reduced waste, rapid access to diverse derivatives.
Green Solvents and Catalysts Use of water, ethanol, and biodegradable catalysts like citric acid. rsc.orgReduced environmental impact, safer reaction conditions.
Microwave-Assisted Synthesis Accelerated reaction rates through microwave irradiation. bohrium.comShorter reaction times, improved energy efficiency.
Automated Nanoscale Synthesis High-throughput synthesis and screening of derivatives. nih.govnih.govRapid discovery of new analogs with desired properties.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The iminopyrrolidine scaffold offers a rich landscape for exploring novel reactivity patterns. The imine functionality can act as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Future research is expected to delve into the development of novel methods for the functionalization of the pyrrolidine (B122466) ring and the imine group.

One area of interest is the exploration of iminyl radical cyclizations. bohrium.comnsf.gov These reactions, which can be promoted by microwave irradiation or photoredox catalysis, provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. bohrium.comnsf.gov By designing appropriate precursors, it may be possible to achieve intramolecular cyclizations that lead to fused or spirocyclic systems containing the this compound core.

Furthermore, the development of stereoselective transformations will be crucial for accessing enantiomerically pure derivatives, which is often a prerequisite for biological applications. nih.gov This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. The exploration of cycloaddition reactions, such as 1,3-dipolar cycloadditions, could also lead to the synthesis of novel polycyclic structures with interesting biological properties. nih.gov

Advanced Applications in Chemical Biology Tool Development

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of chemical biology tools. nih.gov These tools are essential for probing biological processes in living systems and can aid in the discovery of new drug targets. nih.gov

A particularly exciting direction is the design and synthesis of "clickable" derivatives of this compound. By incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the molecule, it can be specifically labeled with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) in a biological environment without interfering with native biochemical processes. wikipedia.orgnih.gov This approach, known as bioorthogonal chemistry, has revolutionized our ability to visualize and track biomolecules in real-time. nih.govwikipedia.org

Derivatives of this compound could also be developed as activity-based probes (ABPs) to target specific enzymes or receptors. By incorporating a reactive group that can covalently bind to the active site of a target protein, ABPs can provide valuable information about enzyme function and inhibition. acs.org Given that substituted 2-iminopyrrolidines have been shown to be potent and selective inhibitors of human inducible nitric oxide synthase (hiNOS), this suggests a promising starting point for the development of targeted probes. acs.org

Table 2: Potential Chemical Biology Applications of this compound Derivatives

ApplicationDescriptionRequired Molecular Features
Bioorthogonal Labeling Covalent attachment of a reporter molecule in a biological system. wikipedia.orgIncorporation of a bioorthogonal handle (e.g., azide, alkyne).
Fluorescent Probes Visualization of cellular structures or processes. scilit.comConjugation to a fluorophore.
Activity-Based Probes Covalent labeling of specific enzymes or receptors. acs.orgInclusion of a reactive "warhead" group.
Drug Delivery Vehicles Targeted delivery of therapeutic agents.Functionalization with targeting ligands and drug cargo.

Interdisciplinary Research Integrating Iminopyrrolidinone Chemistry

The versatility of the iminopyrrolidinone scaffold lends itself to a wide range of interdisciplinary research efforts. The integration of synthetic chemistry with biology, medicine, and materials science is expected to unlock the full potential of this compound and its derivatives.

In medicinal chemistry, the pyrrolidine ring is a well-established pharmacophore found in numerous FDA-approved drugs. nih.govresearchgate.net Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the discovery of new therapeutic agents for a variety of diseases. nih.govnih.gov The ability to explore the three-dimensional chemical space through stereoselective synthesis will be critical in this endeavor. nih.govresearchgate.net

In the field of materials science, iminopyrrolidinone-containing polymers or materials could exhibit interesting properties. For instance, the incorporation of this scaffold into polymer backbones could influence their thermal stability, solubility, and self-assembly behavior. The development of functional materials based on these derivatives could find applications in areas such as catalysis, sensing, and nanotechnology. The use of natural language processing (NLP) in materials science literature analysis could also help in identifying new research directions and potential applications for this class of compounds. arxiv.org

The continued exploration of this compound and its derivatives at the interface of different scientific disciplines will undoubtedly lead to exciting new discoveries and innovations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.